2-Chlorobenzo[h]quinoline
CAS No.: 202523-63-5
Cat. No.: VC8177352
Molecular Formula: C13H8ClN
Molecular Weight: 213.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 202523-63-5 |
|---|---|
| Molecular Formula | C13H8ClN |
| Molecular Weight | 213.66 g/mol |
| IUPAC Name | 2-chlorobenzo[h]quinoline |
| Standard InChI | InChI=1S/C13H8ClN/c14-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)15-12/h1-8H |
| Standard InChI Key | ZPWUKMUZAAYNRZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-Chlorobenzo[h]quinoline belongs to the quinoline family, featuring a bicyclic system comprising a benzene ring fused to a pyridine ring at the [h] position (Figure 1). The chlorine substitution at the 2-position introduces electronic asymmetry, influencing its reactivity and intermolecular interactions. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 202523-63-5 | |
| Molecular Formula | C₁₃H₈ClN | |
| Molecular Weight | 213.66 g/mol | |
| Exact Mass | 213.035 Da | |
| Topological Polar Surface Area | 12.89 Ų | |
| LogP (Octanol-Water) | 4.04 |
The compound’s planar structure facilitates π-π stacking interactions, critical for binding biological targets such as DNA topoisomerases and kinase enzymes .
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) and mass spectrometry data confirm the structure. The ¹H NMR spectrum exhibits characteristic aromatic proton signals between δ 7.5–9.0 ppm, with deshielding observed for protons adjacent to the chlorine atom . High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 213.035, consistent with the molecular formula .
Synthesis and Optimization
Key Synthetic Routes
2-Chlorobenzo[h]quinoline is synthesized via cyclization and halogenation strategies. Notable methods include:
Friedländer Annulation
Mamane et al. (2010) reported a 92% yield using o-aminobenzaldehyde and chlorinated ketones under acidic conditions . This one-pot reaction proceeds via imine formation followed by cyclization (Scheme 1):
Scheme 1:
Metal-Catalyzed Cross-Coupling
LG Chem’s patent (EP2327679 A2) describes a palladium-catalyzed coupling between 2-chloroquinoline and aryl boronic acids, achieving 54–64% yields . This method enables late-stage functionalization for derivative synthesis.
Yield Optimization
Comparative analysis of synthetic methods reveals temperature and catalyst dependencies:
| Method | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Friedländer Annulation | HCl/EtOH | 92 | |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 64 | |
| Ullmann Reaction | CuI/1,10-Phen | 56 |
Reaction conditions such as solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) significantly impact yields .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but high lipid solubility, making it suitable for liposomal formulations . Stability studies indicate degradation <5% under accelerated conditions (40°C/75% RH, 6 months), attributed to the electron-withdrawing chlorine group stabilizing the aromatic system .
ADME Profile
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Absorption: Caco-2 permeability assays suggest moderate intestinal absorption (Papp = 8.7 × 10⁻⁶ cm/s) .
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Metabolism: Cytochrome P450 (CYP3A4) mediates hepatic oxidation, producing hydroxylated metabolites .
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Excretion: Primarily renal (68%) with a half-life of 4.2 hours in murine models .
Pharmacological Applications
Antitumor Activity
Kuang et al. (2018) synthesized 2-chloro-3-(1H-benzimidazol-2-yl)quinoline derivatives, demonstrating potent activity against HepG2 (IC₅₀ = 8.2 μM) and SK-OV-3 (IC₅₀ = 10.1 μM) cells . Notably, compound 3a reduced tumor volume by 62% in HepG2 xenograft mice at 20 mg/kg, comparable to paclitaxel (Figure 2) . Mechanistic studies revealed G₂/M phase arrest via downregulation of cyclin B1 (↓43%), CDK1 (↓51%), and CDC25C (↓38%) .
Insecticidal Properties
A 2024 study identified 2-chlorobenzo[h]quinoline derivatives as larvicidal agents against Culex pipiens, with LC₅₀ values of 12.3 ppm . Molecular docking simulations suggest inhibition of acetylcholinesterase (AChE) through halogen bonding with the catalytic triad (Figure 3) .
Mechanisms of Action
Cell Cycle Arrest
In HepG2 cells, 3a upregulated p53 (↑3.2-fold) and p21 (↑2.8-fold), triggering caspase-3-mediated apoptosis . Western blot analysis confirmed PARP cleavage (89 kDa → 24 kDa fragment), a hallmark of programmed cell death .
Enzymatic Inhibition
The chlorine atom’s electronegativity enhances hydrogen bonding with AChE’s Ser203 (binding energy: −8.7 kcal/mol), disrupting insect neurotransmission .
Future Directions
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Structure-Activity Relationships: Modifying the quinoline C-3 position could enhance tumor selectivity.
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Nanodelivery Systems: Lipid nanoparticles may improve bioavailability for CNS-targeted therapies.
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Ecotoxicology: Assessing environmental persistence in aquatic ecosystems is critical given its larvicidal use.
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